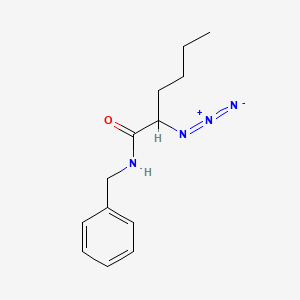
2-Azido-N-benzylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-N-benzylhexanamide is an organic compound that features both an azido group and a benzyl group attached to a hexanamide backbone. Azides are known for their versatility in organic synthesis, particularly in click chemistry, where they are used for bioorthogonal labeling and functionalization .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used to replace a leaving group, such as a halide, on the N-benzylhexanamide . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 2-Azido-N-benzylhexanamide would likely involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates would be essential to scale up the synthesis while minimizing risks .
化学反応の分析
Types of Reactions
2-Azido-N-benzylhexanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups on the molecule.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Pd/C.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
科学的研究の応用
2-Azido-N-benzylhexanamide has several applications in scientific research:
作用機序
The mechanism of action of 2-Azido-N-benzylhexanamide largely depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole linkages, which can be used to attach various functional groups to the molecule . The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used .
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): An antiretroviral medication used to treat HIV/AIDS.
Sodium Azide (NaN₃): Commonly used in organic synthesis and as a preservative.
Benzyl Azide:
Uniqueness
Its ability to undergo click chemistry reactions makes it particularly valuable for bioorthogonal labeling and functionalization .
特性
CAS番号 |
90237-86-8 |
|---|---|
分子式 |
C13H18N4O |
分子量 |
246.31 g/mol |
IUPAC名 |
2-azido-N-benzylhexanamide |
InChI |
InChI=1S/C13H18N4O/c1-2-3-9-12(16-17-14)13(18)15-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18) |
InChIキー |
IKCLYQMTMLOZOE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)NCC1=CC=CC=C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




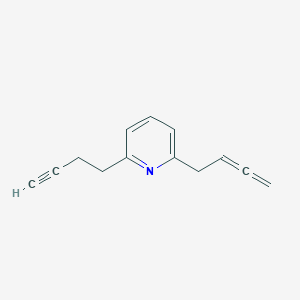
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)


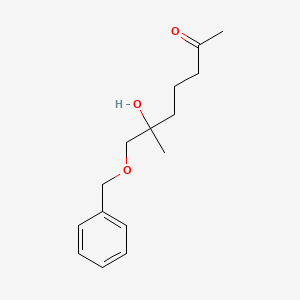
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
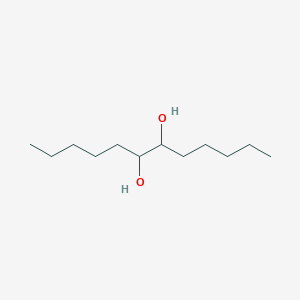
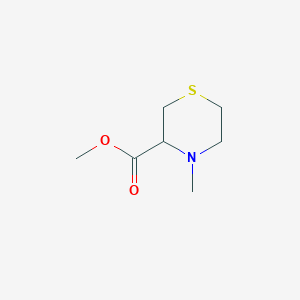
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
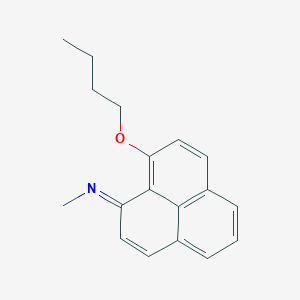
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
